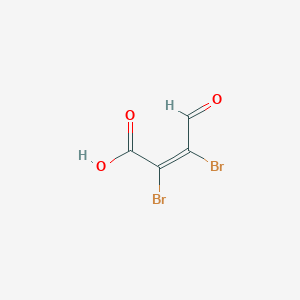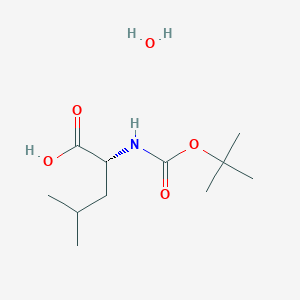
(R)-2-Amino-1,1,2-triphenylethanol
Descripción general
Descripción
®-2-Amino-1,1,2-triphenylethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features an amino group and a hydroxyl group attached to a central carbon, which is also bonded to three phenyl groups. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1,1,2-triphenylethanol typically involves the reduction of the corresponding ketone, 2,2,2-triphenylacetophenone, using chiral reducing agents. One common method is the asymmetric reduction using chiral catalysts such as BINAP-Ru complexes. The reaction is carried out under hydrogenation conditions, often at room temperature and atmospheric pressure, to yield the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
On an industrial scale, the production of ®-2-Amino-1,1,2-triphenylethanol may involve similar asymmetric reduction techniques but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient chiral catalysts to ensure high yield and purity. The scalability of the process is crucial for its application in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-1,1,2-triphenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include the corresponding ketones, secondary or tertiary amines, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
®-2-Amino-1,1,2-triphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of chiral catalysts and ligands for asymmetric synthesis.
Mecanismo De Acción
The mechanism by which ®-2-Amino-1,1,2-triphenylethanol exerts its effects is primarily through its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The chiral nature of the compound means that it can exhibit enantioselective binding, which is crucial for its biological and pharmaceutical applications.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-1,1,2-triphenylethanol: The enantiomer of the compound, which has different stereochemical properties.
2-Amino-2-phenylethanol: A simpler analog with fewer phenyl groups.
2-Amino-1,2-diphenylethanol: Another analog with two phenyl groups.
Uniqueness
®-2-Amino-1,1,2-triphenylethanol is unique due to its three phenyl groups and chiral center, which provide distinct steric and electronic properties. These features make it particularly valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
IUPAC Name |
(2R)-2-amino-1,1,2-triphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNFUXDRYQQYAQ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)
